(R)-Amisulpride

Vue d'ensemble

Description

Amisulpride, ®- is a selective dopamine D2 and D3 receptor antagonist. It is a benzamide derivative used primarily as an antipsychotic and antiemetic agent. Amisulpride is effective in treating both positive and negative symptoms of schizophrenia and is also used to prevent and treat postoperative nausea and vomiting .

Méthodes De Préparation

The synthesis of Amisulpride involves several key steps. One common method includes the methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, followed by oxidation with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate . Another method involves the reaction of 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid with 1-ethyl-2-aminomethyl pyrrolidine in the presence of phenyl chloroformate or oxalyl chloride . Industrial production methods often optimize these reactions for higher yields and purity.

Analyse Des Réactions Chimiques

Amisulpride undergoes various chemical reactions, including:

Substitution: The substitution reaction involving 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid and 1-ethyl-2-aminomethyl pyrrolidine. Common reagents used in these reactions include dimethyl sulfate, sodium tungstate, ammonium molybdate, phenyl chloroformate, and oxalyl chloride. The major products formed from these reactions are intermediates that lead to the final product, Amisulpride.

Applications De Recherche Scientifique

Antipsychotic Properties

(R)-Amisulpride is primarily recognized for its efficacy in treating schizophrenia. It has been shown to significantly reduce both positive and negative symptoms associated with the disorder. A meta-analysis of randomized controlled trials revealed that amisulpride outperformed conventional antipsychotics in managing global schizophrenic symptoms, particularly negative symptoms, with a mean effect size indicating an 11% superiority over traditional treatments .

Case Study: Efficacy in Treatment-Resistant Schizophrenia

In a randomized controlled trial involving patients with treatment-resistant schizophrenia, amisulpride augmentation demonstrated a higher likelihood of clinical response compared to placebo. Patients receiving amisulpride showed significant reductions in the Scale for the Assessment of Negative Symptoms scores, suggesting its role as an effective adjunct therapy .

Antidepressant Effects

Recent studies have indicated that this compound possesses antidepressant-like properties. Research comparing amisulpride with ketamine demonstrated that both compounds exhibit similar effects in reducing depressive symptoms, particularly in patients with major depressive disorder. The S(-) isomer showed more pronounced antidepressant effects than the R(+) isomer, highlighting the stereoselectivity of amisulpride's action .

Anti-Inflammatory Potential

Emerging research suggests that this compound may have significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis. A study identified amisulpride as a candidate for repurposing to target inflammatory pathways in human TNF-transgenic fibroblasts. The drug was found to reduce inflammatory potential and clinical scores in animal models of polyarthritis, independent of its known dopamine receptor targets .

Data Table: Summary of Anti-Inflammatory Findings

| Study | Model | Findings |

|---|---|---|

| hTNFtg Model | Reduced inflammatory cytokines and improved clinical scores | |

| LPS-Induced Endotoxemia | Downregulated TNF and IL-6 levels in serum |

Neurological Applications

There is ongoing investigation into the potential neuroprotective effects of this compound, particularly concerning tau pathology associated with neurodegenerative diseases like Alzheimer's disease. Preliminary findings suggest that amisulpride may modify disease progression by targeting tau-related pathways .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of this compound are complex. While it primarily acts as a dopamine D2/D3 receptor antagonist, recent studies have uncovered additional targets that may mediate its effects on inflammation and mood disorders. Notably, proteins such as Ascc3 and Sec62 have been implicated as novel targets influencing fibroblast activation and inflammatory responses .

Mécanisme D'action

Amisulpride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. At higher doses, it blocks postsynaptic D2/D3 receptors, reducing dopaminergic neurotransmission . At lower doses, it preferentially binds to presynaptic autoreceptors, enhancing dopamine release . This dual mechanism helps alleviate both positive and negative symptoms of schizophrenia and improves mood and motivation in depressive disorders .

Comparaison Avec Des Composés Similaires

Amisulpride is often compared with other substituted benzamides such as sultopride and sulpiride. These compounds share a similar mechanism of action but differ in their affinity for dopamine receptors and their pharmacokinetic profiles . Amisulpride has a higher selectivity for D2 and D3 receptors compared to sultopride and sulpiride, making it more effective in treating negative symptoms of schizophrenia .

Similar Compounds

Sultopride: Another substituted benzamide with lower affinity for D2 and D3 receptors.

Sulpiride: Similar to sultopride but with different pharmacokinetic properties and clinical applications

Activité Biologique

(R)-Amisulpride, a substituted benzamide, is recognized primarily as an atypical antipsychotic medication. It has garnered attention for its unique pharmacological profile, particularly in the treatment of schizophrenia, where it demonstrates efficacy against both positive and negative symptoms. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound exhibits a selective affinity for dopamine receptors, particularly D2 and D3 receptors. Its action is dose-dependent:

- Low doses (up to 300 mg/day) enhance dopaminergic transmission via presynaptic receptor blockade.

- High doses (>300 mg/day) reduce dopaminergic activity through postsynaptic receptor blockade, primarily affecting limbic structures rather than the striatum .

Interestingly, recent studies indicate that amisulpride may exert biological effects independent of its known dopamine receptor targets. For instance, it has been shown to modulate inflammatory pathways in fibroblasts and may have potential applications beyond psychiatric disorders .

Schizophrenia Treatment

Amisulpride has been extensively studied for its effectiveness in treating schizophrenia. A meta-analysis involving 19 randomized controlled trials with over 2,400 participants reported that amisulpride significantly improved global symptoms and negative symptoms compared to placebo and conventional antipsychotics. Key findings include:

- Effectiveness : Amisulpride was superior in improving global state (RR 0.6 CI 0.5 to 0.8) and negative symptoms (WMD -10.00 CI -17.16 to -2.84) compared to placebo .

- Safety Profile : It has a lower incidence of extrapyramidal symptoms and requires less antiparkinsonian medication than traditional antipsychotics .

Anti-inflammatory Properties

Recent research has uncovered amisulpride's anti-inflammatory effects, suggesting its potential use in treating conditions characterized by chronic inflammation:

- In vitro studies demonstrated that amisulpride reduced the expression of inflammatory markers in fibroblast cells treated with TNF .

- In vivo studies indicated that amisulpride administration significantly decreased serum levels of pro-inflammatory cytokines in animal models .

Case Studies

A notable case study highlighted amisulpride's side effects, including reversible elevation of CK-MB and bradycardia during treatment. The patient experienced these effects without prior cardiovascular issues, leading to a reduction in dosage and eventual recovery after discontinuation of the drug . This emphasizes the importance of monitoring cardiac health in patients receiving amisulpride.

Efficacy Comparison of Amisulpride vs. Other Antipsychotics

| Study Reference | Sample Size | Treatment Duration | Main Findings |

|---|---|---|---|

| Li et al. (2021) | 323 | Varies | Amisulpride superior to placebo for negative symptoms (p < 0.05) |

| Barnes et al. (2018) | 68 | 12 weeks | Amisulpride showed improvement in negative symptoms but not statistically significant |

| Kumar et al. (2014) | 40 | 6 weeks | Significant improvement in SANS and SAPS scores with amisulpride |

Safety Profile Overview

| Adverse Effect | Amisulpride Incidence | Conventional Antipsychotics Incidence |

|---|---|---|

| Extrapyramidal Symptoms | Lower | Higher |

| Need for Antiparkinsonian Medications | Lower | Higher |

Propriétés

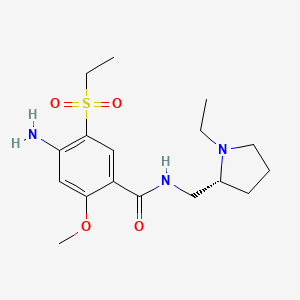

IUPAC Name |

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-90-6 | |

| Record name | Amisulpride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.